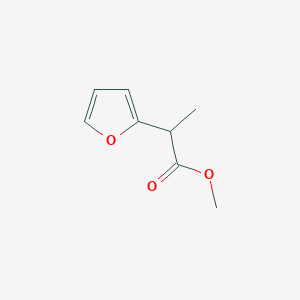

Methyl 2-(furan-2-yl)propanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10O3 |

|---|---|

Molecular Weight |

154.16 g/mol |

IUPAC Name |

methyl 2-(furan-2-yl)propanoate |

InChI |

InChI=1S/C8H10O3/c1-6(8(9)10-2)7-4-3-5-11-7/h3-6H,1-2H3 |

InChI Key |

XTZWAOPGACENKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CO1)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Methyl 2 Furan 2 Yl Propanoate

De Novo Synthesis Pathways

De novo synthesis of methyl 2-(furan-2-yl)propanoate involves constructing the molecule from simpler, readily available chemical precursors. Key approaches include the formation of the ester functional group and the construction of the core furan-propanoate skeleton.

Esterification Approaches to Propanoate Formation

A primary method for synthesizing this compound is through the esterification of 2-(furan-2-yl)propanoic acid. uni.lu This classic reaction typically involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

In one documented procedure, 3-(furan-2-yl)propenoic acids are first synthesized and then converted to their corresponding methyl esters. mdpi.com Specifically, the synthesis of methyl esters from these acids can be achieved by treatment with sodium hydroxide (B78521) and dimethyl sulfate (B86663) in methanol at 60°C. mdpi.com This process underscores a common strategy where the carboxylic acid precursor is first synthesized and then esterified to yield the final methyl propanoate product.

Another general approach to esterification involves reacting 2,5-furandicarboxylic acid (FDCA) with an alcohol, such as methanol, in a carbon dioxide-rich atmosphere. google.com This reaction can be conducted at elevated temperatures and pressures, sometimes near or at supercritical conditions for the alcohol and/or CO2, to drive the formation of the diester. google.com While this example pertains to a dicarboxylic acid, the fundamental principle of esterifying a furan-based carboxylic acid is directly applicable.

The following table summarizes a typical esterification reaction:

| Reactants | Reagents | Conditions | Product |

| 2-(furan-2-yl)propanoic acid, Methanol | Acid catalyst | Heat | This compound |

| 3-(furan-2-yl)propenoic acids | NaOH, Dimethyl sulfate, Methanol | 60°C, 1 hour | Methyl 3-(furan-2-yl)propenoate |

Condensation Reactions Utilizing Furan-2-carbaldehydes as Precursors

Furan-2-carbaldehyde, also known as furfural (B47365), serves as a versatile precursor for the synthesis of furan-containing compounds. Condensation reactions involving furfural can be employed to build the carbon chain necessary for the propanoate structure.

One such method involves the condensation of furan-2-carbaldehydes with malonic acid to produce 3-(furan-2-yl)propenoic acids. mdpi.com This reaction is typically carried out in pyridine (B92270) with a piperidine (B6355638) catalyst at elevated temperatures. mdpi.com The resulting propenoic acids can subsequently be esterified to their methyl esters as described previously. mdpi.com

Furthermore, acid-catalyzed condensation reactions of furfural with other molecules are well-established. researchgate.net For instance, furfural can condense with furan (B31954) molecules in the presence of sulfuric acid. researchgate.net While not a direct synthesis of the target molecule, these reactions demonstrate the utility of furfural in forming new carbon-carbon bonds, a key step in constructing the propanoate side chain. The reactivity of the aldehyde group in furan-2-carboxaldehyde derivatives makes them suitable starting points for various condensation reactions. researchgate.net

A representative reaction scheme is outlined below:

| Starting Material | Reagents | Intermediate | Final Product (after esterification) |

| Furan-2-carbaldehyde | Malonic acid, Pyridine, Piperidine | 3-(furan-2-yl)propenoic acid | Methyl 3-(furan-2-yl)propenoate |

Multi-step Organic Reactions for Constructing Furan-Propanoate Skeletons

More intricate, multi-step synthetic routes offer greater flexibility in constructing the furan-propanoate skeleton, often allowing for the introduction of various substituents. These pathways can involve a sequence of reactions such as Friedel-Crafts alkylations, Wittig reactions, and various cyclization strategies.

One notable multi-step synthesis involves the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a strong Brønsted acid like triflic acid (TfOH). mdpi.comnih.gov This reaction leads to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comnih.gov For example, the reaction of methyl 3-(furan-2-yl)propenoate with toluene (B28343) in TfOH yields methyl 3-(furan-2-yl)-3-(4-methylphenyl)propanoate in good yield. nih.gov

The Wittig reaction provides another powerful tool for constructing the carbon skeleton. For instance, 5-nitrofurfural can undergo a Wittig reaction with 2-methoxycarbonylbenzyltriphenylphosphonium bromide to produce a mixture of cis- and trans-isomers of 5-nitro-2-(2-methoxycarbonylstyryl)furan. nii.ac.jp While this example leads to a styryl derivative, the underlying principle of using a phosphonium (B103445) ylide to extend the carbon chain from the furan ring is a viable strategy.

The following table provides an example of a multi-step synthesis:

| Step | Starting Materials | Reagents/Conditions | Product |

| 1 | Furan-2-carbaldehyde, Malonic acid | Pyridine, Piperidine, 115°C | 3-(furan-2-yl)propenoic acid |

| 2 | 3-(furan-2-yl)propenoic acid | NaOH, Dimethyl sulfate, Methanol, 60°C | Methyl 3-(furan-2-yl)propenoate |

| 3 | Methyl 3-(furan-2-yl)propenoate, Toluene | TfOH, CH2Cl2, 0°C | Methyl 3-(furan-2-yl)-3-(4-methylphenyl)propanoate |

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound is crucial for applications where chirality is important, such as in the pharmaceutical industry. Stereoselective synthesis aims to produce a single enantiomer, either the (2S) or (2R) configuration, in high purity.

Utilization of Chiral Starting Materials for Absolute Structure Assignment

A common strategy for achieving stereoselectivity is to begin the synthesis with a chiral starting material. The inherent chirality of the starting material is then transferred through the reaction sequence to the final product, dictating its absolute configuration.

For example, chiral ligands can be synthesized from natural sources like proline. researchgate.net These chiral ligands can then be used to induce enantioselectivity in subsequent reactions. The synthesis of chiral thioureas from enantiopure 1-phenylethylamines is another illustration of how chiral building blocks can be prepared. mdpi.com Although not directly applied to the synthesis of this compound in the provided context, these examples highlight the principle of using readily available chiral molecules to control stereochemistry.

In the broader context of asymmetric synthesis, chiral auxiliaries and catalysts derived from natural products like mannitol (B672) or Cinchona alkaloids are frequently employed. mdpi.com These chiral entities can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Derivation of Specific Enantiomers (e.g., (2S), (2R) configurations)

The synthesis of specific enantiomers, such as (2S)- or (2R)-methyl 2-(furan-2-yl)propanoate, often involves enantioselective reactions or the resolution of a racemic mixture.

Biocatalysis offers a powerful method for enantioselective synthesis. For instance, the bioreduction of γ-keto acids and their esters using Saccharomyces cerevisiae (baker's yeast) can lead to the formation of chiral γ-lactones with high enantiomeric excess. researchgate.net This approach could potentially be adapted for the enantioselective reduction of a suitable keto-precursor to a chiral alcohol, which could then be converted to the desired enantiomer of this compound.

Another approach involves the use of chiral catalysts in reactions that create the chiral center. For example, asymmetric reduction of a prochiral ketone using a chiral catalyst can produce a chiral alcohol with high enantioselectivity. nih.gov This chiral alcohol can then serve as a precursor for the synthesis of the target enantiomer.

Derivatization and Functionalization Reactions of this compound

The chemical versatility of this compound and its derivatives allows for a range of derivatization and functionalization reactions. These transformations can target the furan ring, the propanoate side chain, or the ester group, opening avenues to a diverse array of novel compounds. Key strategies include the hydroarylation of unsaturated precursors, modifications to the heterocyclic furan core, and transformations of the ester moiety.

Hydroarylation of Furan-Propanoate Derivatives with Arenes

Hydroarylation represents a powerful method for carbon-carbon bond formation, and in the context of furan-propanoate derivatives, it has been successfully applied to their unsaturated precursors, 3-(furan-2-yl)propenoic acids and esters. This reaction involves the addition of an aromatic C-H bond across a carbon-carbon double bond. The transformation is typically promoted by strong acids, which activate the substrate towards nucleophilic attack by the arene.

Research has shown that reactions of 3-(furan-2-yl)propenoic acids and their corresponding esters with various arenes can be effectively carried out in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid such as aluminum chloride (AlCl₃). researchgate.netnih.gov These reactions yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov The mechanism is believed to proceed through superelectrophilic activation, wherein the starting furan acid or ester is O,C-diprotonated, forming a highly reactive electrophilic species that then undergoes a Friedel-Crafts-type reaction with the arene. nih.gov

The choice of acid catalyst and reaction conditions can significantly influence the yield of the hydroarylation product. For instance, in the reaction of 3-(furan-2-yl)propenoic acid with benzene, AlCl₃ was found to be highly effective, providing a 65% yield of the desired product. nih.gov However, for reactions with more nucleophilic methylated arenes, TfOH proved superior, affording good to excellent yields, whereas AlCl₃ tended to promote the formation of oligomeric byproducts. nih.gov

The versatility of this method is demonstrated by its application to various arenes and furan derivatives. The resulting aryl-substituted furan propanoates are valuable scaffolds in medicinal chemistry and materials science. nih.govosi.lv

Table 1: Hydroarylation of 3-(furan-2-yl)propenoic Acid Derivatives with Various Arenes This interactive table summarizes the reaction conditions and yields for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives.

| Starting Material | Arene | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-(furan-2-yl)propenoic acid | Benzene | AlCl₃ | Room temp, 1 h | 3-phenyl-3-(furan-2-yl)propanoic acid | 65 | nih.gov |

| 3-(furan-2-yl)propenoic acid | o-Xylene | TfOH | 0 °C, 2 h | 3-(3,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | 98 | nih.gov |

| 3-(furan-2-yl)propenoic acid | m-Xylene | TfOH | 0 °C, 2 h | 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | 92 | nih.gov |

| 3-(furan-2-yl)propenoic acid | p-Xylene | TfOH | 0 °C, 2 h | 3-(2,5-dimethylphenyl)-3-(furan-2-yl)propanoic acid | 85 | nih.gov |

| 3-(furan-2-yl)propenoic acid | Mesitylene | TfOH | 0 °C, 2 h | 3-(2,4,6-trimethylphenyl)-3-(furan-2-yl)propanoic acid | 55 | nih.gov |

| Methyl 3-(furan-2-yl)propenoate | p-Toluene | - | - | Methyl 3-(furan-2-yl)-3-(4-methylphenyl)propanoate | - | nih.gov |

Modifications of the Furan Ring System in Propanoate Conjugates

The furan ring within propanoate conjugates is susceptible to various modifications, which can alter the electronic and steric properties of the molecule. These transformations range from dearomatization and substitution to complete ring-opening, providing access to a wide range of structures.

One significant modification is the asymmetric dearomatization of the furan ring. This has been achieved through the conjugate addition of organolithium compounds to (menthyloxy)(3-furyl)carbene complexes of chromium. nih.gov This process occurs with high regioselectivity and diastereoselectivity, leading to 2,3-disubstituted 2,3-dihydrofuran (B140613) derivatives. nih.gov Such reactions are crucial for creating complex chiral molecules from simple aromatic precursors.

Hydroxyalkylation/alkylation reactions offer another route to functionalize the furan ring, typically at the C5 position. nih.gov These reactions involve treating the furan derivative with biomass-derived carbonyl compounds, such as aldehydes and ketones, in the presence of an acid catalyst. nih.gov For example, 2-methylfuran (B129897) can react with butanal on various solid acid catalysts to yield 2,2′-butylidenebis[5-methylfuran] in yields ranging from 16% to 86%. nih.gov While demonstrated on simpler furans, this principle can be extended to furan-propanoate systems to introduce long-chain substituents.

More drastic modifications include ring-opening reactions . An acid-promoted furan ring opening in N-(2-furylethyl)-2-nitroanilines has been used to generate nitro-1,4-diketones, which are versatile intermediates for synthesizing other heterocyclic systems. researchgate.net The inherent instability of the furan moiety, which can decompose in the presence of oxygen and light, is a critical consideration in its synthetic manipulation. researchgate.net

Table 2: Selected Modification Strategies for the Furan Ring This interactive table outlines different approaches to modify the furan ring in conjugated systems.

| Reaction Type | Reagents/Catalyst | Resulting Structure | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Dearomatization | Organolithium compound, Chromium carbene complex | 2,3-disubstituted 2,3-dihydrofuran | Creates chiral centers, breaks aromaticity | nih.gov |

| Hydroxyalkylation | Aldehydes/Ketones, Acid catalyst (e.g., Beta zeolite) | C5-alkylated furan derivative | C-C bond formation at the furan ring | nih.gov |

| Ring-Opening | Acid promotion | 1,4-dicarbonyl compound | Breaks the heterocyclic ring for further synthesis | researchgate.net |

| Diels-Alder Reaction | Olefins | Bicyclic ether (oxanorbornene derivative) | Forms a six-membered ring fused to the furan | nih.gov |

Functional Group Transformations at the Propanoate Ester Moiety

The methyl propanoate ester group is a versatile handle for a wide array of functional group interconversions, allowing for the synthesis of various derivatives from a common intermediate. solubilityofthings.comub.edu These transformations include hydrolysis, reduction, transesterification, and amidation.

Hydrolysis: The most fundamental transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(furan-2-yl)propanoic acid. This reaction is typically carried out under acidic or basic aqueous conditions. The resulting carboxylic acid is a key intermediate for further reactions, such as amide bond formation. solubilityofthings.com

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(furan-2-yl)propan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this complete reduction. mit.edu Alternatively, partial reduction to the aldehyde, 2-(furan-2-yl)propanal, can be achieved using milder, sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H), especially at low temperatures. mit.eduvanderbilt.edu

Transesterification: This process involves exchanging the methyl group of the ester with a different alkyl group. It is typically achieved by reacting the methyl ester with another alcohol in the presence of an acid or base catalyst. solubilityofthings.com This allows for the synthesis of a library of different esters with varied properties.

Amidation: The ester can be converted into an amide by reaction with an amine. This can be done directly, often requiring heat, or through a two-step process involving initial hydrolysis to the carboxylic acid followed by coupling with an amine using a coupling agent. A more direct method involves the reaction of the ester with a dimethylaluminium amide, which has been shown to be effective for converting esters to amides. vanderbilt.edu

Table 3: Summary of Functional Group Transformations for the Propanoate Ester Moiety This interactive table details common chemical transformations of the methyl ester group.

| Transformation | Reagent(s) | Resulting Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) | solubilityofthings.com |

| Full Reduction | LiAlH₄ | Primary Alcohol (-CH₂OH) | mit.edu |

| Partial Reduction | DIBAL-H (low temp.) | Aldehyde (-CHO) | mit.eduvanderbilt.edu |

| Transesterification | R'OH, Acid/Base catalyst | New Ester (-COOR') | solubilityofthings.com |

| Amidation | R'₂NH or Me₂AlNR'₂ | Amide (-CONR'₂) | vanderbilt.edu |

Reaction Mechanisms and Chemical Reactivity Studies of Furan Propanoate Systems

Investigation of Reaction Intermediates in Synthesis

The synthesis of derivatives from furan-propanoates often proceeds through highly reactive cationic intermediates, especially under strong acidic conditions. Understanding these transient species is crucial for elucidating reaction mechanisms and controlling product formation.

In the presence of Brønsted superacids like triflic acid (TfOH), 3-(furan-2-yl)propenoic acids and their esters undergo protonation to form reactive electrophilic species. mdpi.comnih.gov Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) studies suggest that the key intermediates in these transformations are O,C-diprotonated forms of the initial furan (B31954) derivatives. mdpi.comnih.govresearchgate.net For instance, the protonation of compounds like 3-(furan-2-yl)propenoic acid derivatives leads to the formation of dications that act as the primary reactive electrophiles. mdpi.com

In contrast, certain derivatives with two conjugated enone systems, such as specific diacids and diesters, form stable O,O-diprotonated species in superacid solutions. mdpi.com The stability of these intermediates allows for their characterization using techniques like ¹³C NMR. The significant downfield shifts observed for the carbon signals in the protonated forms compared to the neutral starting materials indicate substantial delocalization of the positive charge from the carbonyl group into the carbon-carbon double bond and the furan ring. mdpi.com

| Carbon Atom | δ (ppm) in Starting Diester (1h) | δ (ppm) in O,O-Diprotonated Species (Ah) | Δδ (ppm) |

|---|---|---|---|

| C² | 145.4 | 146.1 | +0.7 |

| C³ | 116.5 | 123.6 | +7.1 |

| C⁴ | 117.8 | 121.7 | +3.9 |

| C⁵ | 154.5 | 181.7 | +27.2 |

Table 1. Comparison of ¹³C NMR chemical shifts (δ) for a starting diester and its corresponding O,O-diprotonated form, demonstrating charge delocalization upon protonation. mdpi.com

Computational methods, particularly DFT calculations, are instrumental in mapping the reaction pathways and understanding the energetics of furan-propanoate reactions. mdpi.comnih.gov These models are used to calculate the Gibbs energies of protonation and to analyze the electronic and orbital characteristics of the resulting cationic intermediates. mdpi.com Key parameters such as charge distribution, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the global electrophilicity index (ω) provide quantitative insights into the reactivity of these species. mdpi.com

For example, calculations for the dications generated from 3-(furan-2-yl)propenoic acid derivatives reveal high electrophilicity index (ω) values, supporting their role as potent electrophiles. mdpi.com Despite a small calculated positive charge on the reactive carbon center (C³), this atom shows a significant contribution to the LUMO, indicating its susceptibility to nucleophilic attack. mdpi.com Such theoretical investigations help to rationalize experimentally observed reaction outcomes and to predict the behavior of different substrates. mdpi.commdpi.com

| Species | Gibbs Energy ΔG₂₉₈ (kcal/mol) | Electrophilicity Index ω (eV) | Charge on C³ (e) | LUMO Contribution of C³ (%) |

|---|---|---|---|---|

| Dication Ba | -10.2 | 5.2 | +0.02 | ~30% |

| Dication Bg | -8.9 | 5.3 | +0.02 | ~27% |

Table 2. Selected DFT calculation results for intermediate dications derived from 3-(furan-2-yl)propenoic acid derivatives, estimating their electrophilic properties. mdpi.com

Electrophilic Activation in Furan-Propanoate Reactions

The furan ring is an electron-rich heterocycle, making it significantly more reactive towards electrophiles than benzene. numberanalytics.com This inherent reactivity can be further enhanced through a process known as "superelectrophilic activation." mdpi.comnih.govresearchgate.net This occurs when the furan-propanoate substrate is treated with a superacid, leading to the formation of the highly reactive O,C-diprotonated intermediates discussed previously. mdpi.comnih.gov

This activation strategy is employed in reactions such as the hydroarylation of the carbon-carbon double bond in 3-(furan-2-yl)propenoic acids and their esters with various arenes. mdpi.comnih.gov The superelectrophilic intermediates are reactive enough to engage even weakly nucleophilic aromatic compounds in Friedel-Crafts-type reactions, a transformation that would be challenging under conventional acidic conditions. mdpi.comnih.gov The mechanism involves the initial protonation of the substrate, which creates a powerful electrophile that subsequently attacks the arene. researchgate.netnih.gov

Furan Ring Opening and Rearrangement Processes in Derivatives

While many reactions of furan-propanoates proceed with the furan ring intact, the heterocyclic core is susceptible to ring-opening and rearrangement under certain conditions. nih.govntu.edu.sg The chemistry of biomass-derived furans is particularly sensitive to these ring-cleavage side reactions, which can be influenced by the catalyst, solvent, and temperature. nih.gov

During the acid-catalyzed polymerization of related furan derivatives like furfuryl alcohol, the furan ring can cleave to form carbonyl-containing moieties, such as levulinic acid or its esters. nih.gov In the context of heterogeneous catalysis, DFT studies on the hydrodeoxygenation of furfural (B47365) (a model furanic compound) on a Ruthenium surface show that furan ring-opening is a facile process. ntu.edu.sg This pathway can lead to the formation of linear C5 compounds like 1,2- and 1,5-pentane diols. ntu.edu.sg Another documented transformation involves the acid-catalyzed rearrangement of 2-hydroxyaryl(5-methylfur-2-yl)alkanes, where the furan ring opens and subsequently closes to form benzofuran (B130515) derivatives. mdpi.com

Influence of Acidic Catalysis on Reactivity (e.g., Brønsted Superacids, Lewis Acids)

The choice of acid catalyst—whether a Brønsted superacid or a Lewis acid—has a profound impact on the reactivity and selectivity of reactions involving furan-propanoates. mdpi.comresearchgate.netnih.gov In the hydroarylation of 3-(furan-2-yl)propenoic acid with benzene, Lewis acids like aluminum chloride (AlCl₃) can provide higher yields of the desired product compared to Brønsted acids under certain conditions. researchgate.net

However, for reactions with more electron-rich arenes, such as xylenes (B1142099) and mesitylene, the Brønsted superacid TfOH often proves superior, affording good yields of hydroarylation products where Lewis acids might predominantly lead to the formation of oligomeric materials. nih.gov The use of TfOH generally results in higher yields of ester products compared to AlCl₃. nih.gov This highlights a key principle in furan chemistry: the optimal catalyst is highly dependent on the specific substrate and reacting partner. The interplay between the acid's strength and its coordination properties dictates the reaction pathway, either facilitating the desired transformation or promoting undesired side reactions like oligomerization. researchgate.netnih.gov

| Reactants | Acid Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 3-(furan-2-yl)propenoic acid + Benzene | AlCl₃ | 3-phenyl-3-(furan-2-yl)propanoic acid | 65% | researchgate.net |

| 3-(furan-2-yl)propenoic acid + Benzene | TfOH | 3-phenyl-3-(furan-2-yl)propanoic acid | 55% | nih.gov |

| 3-(furan-2-yl)propenoic acid + o-xylene | TfOH | 3-(3,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | 98% | nih.gov |

| Methyl 3-(furan-2-yl)propenoate + Toluene (B28343) | TfOH | Methyl 3-(furan-2-yl)-3-(p-tolyl)propanoate | 84% | mdpi.com |

Table 3. Comparison of product yields in hydroarylation reactions using different acid catalysts, illustrating the influence of the catalyst on reaction efficiency. mdpi.comresearchgate.netnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

¹H and ¹³C NMR spectra provide definitive data for the structural assignment of Methyl 2-(furan-2-yl)propanoate. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The ¹H NMR spectrum exhibits characteristic signals for the protons of the furan (B31954) ring, the methoxy (B1213986) group, the methyl group, and the chiral center. The furan protons typically appear as multiplets in the aromatic region, while the aliphatic protons are found at higher fields.

The ¹³C NMR spectrum complements the proton data by showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester group is typically observed at a lower field, while the carbons of the furan ring and the aliphatic chain appear at characteristic chemical shifts.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-5 (furan) | 7.35 | dd | 1.8, 0.8 |

| H-3 (furan) | 6.30 | dd | 3.2, 1.8 |

| H-4 (furan) | 6.13 | d | 3.2 |

| CH (propanoate) | 3.92 | q | 7.2 |

| OCH₃ (ester) | 3.68 | s | - |

| CH₃ (propanoate) | 1.55 | d | 7.2 |

This table is interactive and can be sorted by clicking on the headers.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O (ester) | 173.5 |

| C-2 (furan) | 154.2 |

| C-5 (furan) | 142.0 |

| C-3 (furan) | 110.4 |

| C-4 (furan) | 106.5 |

| OCH₃ (ester) | 52.2 |

| CH (propanoate) | 39.8 |

| CH₃ (propanoate) | 16.5 |

This table is interactive and can be sorted by clicking on the headers.

While deuterium (B1214612) labeling is a powerful technique for elucidating reaction mechanisms and aiding in the assignment of NMR signals, specific studies employing ²H-NMR or analyzing isotope shifts for this compound are not extensively reported in the available scientific literature. Such studies on related furan derivatives have been used to understand metabolic pathways and reaction kinetics. mdpi.comresearchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational States

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound shows a strong absorption band corresponding to the C=O stretching of the ester group. Other significant bands include those for C-H stretching of the aromatic and aliphatic parts, and C-O stretching vibrations. Theoretical calculations on furan and its derivatives have aided in the assignment of these vibrational modes. globalresearchonline.net

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | ~1735 | Strong |

| C-H Stretch (Aromatic) | ~3100 | Medium |

| C-H Stretch (Aliphatic) | ~2980 | Medium |

| C-O Stretch (Ester) | ~1200, ~1100 | Strong |

| Furan Ring Vibrations | ~1500, ~1450 | Medium-Weak |

This table is interactive and can be sorted by clicking on the headers.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which helps in confirming its structure.

The mass spectrum typically shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern is characteristic and provides further structural evidence. Common fragmentation pathways for esters include the loss of the alkoxy group (•OCH₃) or the entire ester group. For this compound, cleavage of the bond between the furan ring and the propanoate side chain is also a likely fragmentation route.

Table 4: Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 154 | [M]⁺ (Molecular Ion) |

| 123 | [M - OCH₃]⁺ |

| 95 | [Furan-CH=CH₂]⁺ |

| 81 | [Furan-CH₂]⁺ |

| 67 | [C₄H₃O]⁺ (Furyl cation) |

This table is interactive and can be sorted by clicking on the headers.

X-ray Crystallography for Solid-State Structure Determination

Positional disorder, where a molecule or a part of it occupies multiple positions in the crystal lattice, is a phenomenon that can be observed in the solid state. cam.ac.uknih.govaps.org For furan-containing molecules, this could potentially involve the entire molecule or the orientation of the furan ring if there are minimal energy differences between different packing arrangements. Without experimental crystallographic data for this compound, any discussion of positional disorder remains speculative.

Elucidation of Supramolecular Architecture (e.g., Intermolecular Hydrogen Bonds, C-H...π Interactions)

The supramolecular architecture of this compound, in the absence of single-crystal X-ray diffraction data, can be inferred by examining its constituent functional groups and by drawing parallels with structurally related compounds that have been the subject of detailed computational and spectroscopic analysis. The molecule's structure, featuring a furan ring, an ester group, and various C-H bonds, presents several possibilities for non-covalent interactions that dictate its assembly in the condensed phase.

The primary sites for intermolecular interactions are the oxygen atoms of the ester functionality (both the carbonyl and the ether oxygen) and the π-system of the furan ring. These groups can participate in the formation of hydrogen bonds and C-H...π interactions, which are crucial in determining the crystal packing and physical properties of the compound.

Intermolecular Hydrogen Bonds:

The ester group in this compound provides two potential hydrogen bond acceptor sites: the carbonyl oxygen (C=O) and the methoxy oxygen (O-CH₃). Theoretical studies on simple methyl esters, such as methyl acetate (B1210297) and methyl formate, have shown that the carbonyl oxygen is generally the more favorable site for hydrogen bonding. nih.gov Computational analyses, combining FTIR spectroscopy and DFT calculations on complexes between 2,2,2-trifluoroethanol (B45653) (TFE) and various methyl esters, have indicated that the strength of the hydrogen bond is influenced by the electronic properties of the ester. For instance, the red shift observed in the OH-stretching frequency of TFE upon complexation is a measure of the hydrogen bond strength, with larger shifts indicating stronger bonds. nih.gov

C-H...π Interactions:

The various C-H bonds in this compound, including those of the methyl and methine groups, as well as the C-H bonds on the furan ring itself, can all potentially engage in C-H...π interactions with the furan ring of a neighboring molecule. The specific geometry and strength of these interactions would depend on the steric and electronic environment of the interacting partners. The interplay between these C-H...π interactions and the aforementioned hydrogen bonds would ultimately define the three-dimensional packing of the molecules in the solid state. The presence of multiple potential interaction sites suggests that a complex network of non-covalent forces is likely at play.

Table of Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Expected Characteristics |

| Hydrogen Bond | Furan C-H, Alkyl C-H | Carbonyl Oxygen (C=O) | Likely the primary hydrogen bond acceptor site. |

| Hydrogen Bond | Furan C-H, Alkyl C-H | Methoxy Oxygen (O-CH₃) | A secondary, weaker hydrogen bond acceptor site. |

| C-H...π Interaction | Furan C-H, Alkyl C-H | Furan Ring (π-system) | Contributes significantly to the lattice energy; various C-H donors can participate. |

Computational Chemistry and Molecular Modeling of Methyl 2 Furan 2 Yl Propanoate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict molecular geometries, spectroscopic parameters, and reactivity indices. For methyl 2-(furan-2-yl)propanoate, DFT studies would be foundational in characterizing its fundamental chemical properties.

A thorough computational investigation of this compound would involve the use of Density Functional Theory (DFT) to predict its key structural and spectroscopic characteristics. While specific DFT studies on this exact molecule are not found in the reviewed literature, the established methodology for similar furan (B31954) derivatives would be applied.

The process would begin with a geometry optimization of the molecule's structure. This involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable three-dimensional conformation. From this optimized geometry, a variety of parameters can be calculated.

Predicted Molecular Geometries: The optimized structure would provide detailed information on bond lengths, bond angles, and dihedral angles. These calculated values are crucial for understanding the molecule's shape and steric properties. For instance, the planarity of the furan ring and the orientation of the propanoate side chain would be determined.

Predicted Spectroscopic Data: Following geometry optimization, frequency calculations are typically performed. These calculations can predict the vibrational spectra (infrared and Raman), which arise from the various vibrational modes of the molecule. Each calculated frequency can be animated to visualize the corresponding atomic motions, allowing for the assignment of specific peaks in an experimental spectrum to particular functional groups (e.g., C=O stretch of the ester, C-O-C stretches of the furan ring).

Furthermore, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are valuable for interpreting experimental NMR spectra and can help in the structural elucidation of the compound and its derivatives.

The table below illustrates the type of data that would be generated from such DFT calculations for this compound.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=O | Calculated Value |

| C-O (ester) | Calculated Value |

| C-C (side chain) | Calculated Value |

| C-O (furan) | Calculated Value |

| C=C (furan) | Calculated Value |

| Bond Angles (degrees) | |

| O=C-O (ester) | Calculated Value |

| C-C-C (side chain) | Calculated Value |

| Vibrational Frequencies (cm⁻¹) | |

| Carbonyl Stretch (C=O) | Calculated Value |

| Furan Ring Breathing | Calculated Value |

| NMR Chemical Shifts (ppm) | |

| ¹³C (carbonyl) | Calculated Value |

| ¹H (methyl) | Calculated Value |

Note: The table is for illustrative purposes to show the expected output of a DFT study. Specific values are not provided as no dedicated study for this molecule was found.

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this would involve studying transformations such as hydrolysis of the ester, reactions at the furan ring (like electrophilic substitution or cycloaddition), and reactions involving the alpha-proton of the propanoate chain.

The analysis would focus on mapping the potential energy surface of a given reaction. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

By calculating the energies of these stationary points, key thermodynamic and kinetic parameters can be determined:

Activation Energy (ΔE‡): The energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction.

Reaction Energy (ΔErxn): The energy difference between the reactants and the products, indicating whether a reaction is exothermic (releases energy) or endothermic (requires energy).

Studies on related furan derivatives have employed DFT to understand reaction pathways, such as the hydroarylation of furan-propenoic acid derivatives, where DFT was used to identify O,C-diprotonated forms as key reactive intermediates. nih.govmdpi.comnih.gov For this compound, similar computational approaches could be used to explore its reactivity. For example, the energetics of its reaction with various electrophiles or nucleophiles could be modeled to predict the most likely reaction products.

The following table illustrates the kind of data that would be generated in a DFT study of a hypothetical hydrolysis reaction of this compound.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Reactants | This compound + H₂O | 0.0 |

| Transition State 1 | Structure of first transition state | Calculated Value |

| Intermediate | Structure of tetrahedral intermediate | Calculated Value |

| Transition State 2 | Structure of second transition state | Calculated Value |

| Products | 2-(Furan-2-yl)propanoic acid + Methanol (B129727) | Calculated Value |

Note: This table is a hypothetical representation. Specific values are dependent on the actual DFT calculations.

Conformational Analysis and Stereochemical Prediction

The propanoate side chain of this compound has rotational freedom around its single bonds, leading to various possible conformations. A detailed conformational analysis would aim to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the dihedral angles of the side chain and calculating the energy at each step.

Such an analysis would reveal the preferred spatial arrangement of the furan ring relative to the ester group. This information is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.

Furthermore, the carbon atom to which the furan ring and the methyl propanoate group are attached is a stereocenter. This means that this compound can exist as two enantiomers (R and S). Computational methods can be used to predict the properties of each enantiomer. While predicting the absolute stereochemistry of a synthetic product without experimental data is complex, computational tools can be used to simulate chiroptical properties like optical rotation or electronic circular dichroism (ECD) spectra, which can then be compared to experimental data to determine the absolute configuration.

No specific conformational analysis or stereochemical prediction studies for this compound have been identified in the literature.

Theoretical Investigations of Furan Ring Substituent Effects

The electronic properties of the furan ring in this compound are influenced by the methyl propanoate substituent. Theoretical studies could quantify this effect by analyzing how the substituent alters the electron density distribution in the ring. This is often done by calculating molecular electrostatic potential (MEP) maps, which show regions of positive and negative electrostatic potential on the molecule's surface. These maps are useful for predicting how the molecule will interact with other molecules, for instance, in identifying sites susceptible to electrophilic or nucleophilic attack.

Additionally, a systematic study could be performed by computationally introducing different substituents onto the furan ring (e.g., electron-donating or electron-withdrawing groups) and observing the resulting changes in the molecule's geometry, electronic structure, and reactivity. This would provide valuable insights into how to tune the properties of this class of compounds for specific applications. For example, studies on other furan systems have used DFT to understand how substituents affect their stability and reactivity. researchgate.net

The table below shows the type of data that could be generated to compare the effect of different substituents on the furan ring of a this compound derivative.

| Substituent at C5-position | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| -H (unsubstituted) | Calculated Value | Calculated Value | Calculated Value |

| -NO₂ (withdrawing) | Calculated Value | Calculated Value | Calculated Value |

| -NH₂ (donating) | Calculated Value | Calculated Value | Calculated Value |

Note: This table illustrates a comparative study; specific values would be obtained from DFT calculations.

Molecular Dynamics Simulations (if applicable)

While DFT studies are excellent for analyzing static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic an aqueous solution) and calculating the forces between all atoms to simulate their motion over a period of time.

MD simulations could provide insights into:

Conformational Dynamics: How the molecule explores different conformations in solution.

Solvation Effects: How solvent molecules arrange themselves around the solute and how this affects its properties.

Interactions with other molecules: If placed in a simulation with other molecules (e.g., a biological receptor), MD can be used to study the binding process and the stability of the resulting complex.

Currently, there are no published molecular dynamics simulations specifically for this compound.

Chirality, Stereochemistry, and Absolute Configuration of Furan Propanoate Compounds

Enantiomeric Excess and Optical Purity Assessment

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. dalalinstitute.com It is a critical parameter in asymmetric synthesis and the characterization of chiral compounds. Optical purity is an experimentally derived value that is often used interchangeably with enantiomeric excess, although they are not always identical. dalalinstitute.commasterorganicchemistry.com

Calculation of Enantiomeric Excess: The enantiomeric excess is defined as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

where [R] and [S] are the concentrations or mole fractions of the R and S enantiomers, respectively. dalalinstitute.com A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. dalalinstitute.com

Methods for Determining Enantiomeric Excess:

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the most common and accurate methods for determining the enantiomeric composition of a mixture. skpharmteco.com The two enantiomers of a furan-propanoate will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. beilstein-journals.org

NMR Spectroscopy: As mentioned previously, the use of chiral derivatizing agents or chiral solvating agents in NMR spectroscopy can be used to determine enantiomeric excess. researchgate.net The integration of the distinct signals corresponding to the resulting diastereomers provides a quantitative measure of the enantiomeric ratio.

Optical Rotation: The measurement of the angle of rotation of plane-polarized light by a chiral sample can be used to determine its optical purity. masterorganicchemistry.com The optical purity is calculated as:

Optical Purity (%) = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100

This method is less accurate than chromatographic or NMR methods and relies on the availability of a pure sample of one enantiomer for reference. masterorganicchemistry.comskpharmteco.com

Table 2: Comparison of Methods for Enantiomeric Excess Determination

| Method | Principle | Accuracy | Sample Requirements |

|---|---|---|---|

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase | High | Small sample size, must be soluble |

| Chiral NMR Spectroscopy | Formation of diastereomers with distinct signals | High | Requires a suitable functional group and chiral reagent |

| Optical Rotation | Measurement of the rotation of plane-polarized light | Lower | Requires a pure enantiomer standard, sensitive to impurities |

Chiral Recognition Mechanisms in Furan-Propanoate Systems

Chiral recognition is the process by which a chiral molecule or system interacts differently with the two enantiomers of another chiral compound. researchgate.netnih.gov This phenomenon is the basis for enantioselective synthesis, separation, and biological activity. For furan-propanoate compounds, chiral recognition is typically mediated by a combination of non-covalent interactions.

The Three-Point Interaction Model: A widely accepted model for chiral recognition requires at least three points of interaction between the chiral selector (e.g., a chiral stationary phase or an enzyme) and the enantiomers of the analyte. researchgate.net For one enantiomer, all three interactions can be favorable, leading to a stable complex. For the other enantiomer, it is not possible for all three interactions to be simultaneously optimized, resulting in a less stable complex.

Types of Interactions: The interactions responsible for chiral recognition in furan-propanoate systems can include:

Hydrogen Bonding: The ester carbonyl and the furan (B31954) oxygen of the furan-propanoate can act as hydrogen bond acceptors.

π-π Stacking: The aromatic furan ring can participate in π-π stacking interactions with other aromatic systems in the chiral selector.

Steric Hindrance: The spatial arrangement of the methyl group and the furan ring at the chiral center creates steric bulk that can lead to repulsive interactions with the chiral selector for one enantiomer.

Dipole-Dipole Interactions: The polar ester group can engage in dipole-dipole interactions.

Chiral Recognition in Chromatographic Separations: In chiral HPLC, the stationary phase is functionalized with a chiral selector. The differential interactions between the enantiomers of a furan-propanoate and the chiral selector lead to different affinities and, therefore, different retention times. The nature of the chiral selector (e.g., polysaccharide derivatives, Pirkle-type phases) will determine the specific combination of interactions that leads to enantioseparation. researchgate.net

Enzymatic Recognition: Enzymes are highly effective chiral selectors due to their well-defined three-dimensional active sites. An enzyme can catalyze a reaction on one enantiomer of a furan-propanoate while leaving the other untouched, a process known as kinetic resolution. This high degree of stereoselectivity arises from the precise positioning of the substrate within the enzyme's active site through multiple, specific interactions.

Table 3: Potential Interactions in Chiral Recognition of Furan-Propanoates

| Interaction Type | Involved Groups on Furan-Propanoate | Potential Interacting Groups on Chiral Selector |

|---|---|---|

| Hydrogen Bonding | Ester carbonyl, Furan oxygen | Hydroxyl, Amine, Amide groups |

| π-π Stacking | Furan ring | Aromatic rings |

| Steric Repulsion | Methyl group, Furan ring | Bulky alkyl or aryl groups |

| Dipole-Dipole | Ester group | Polar functional groups |

In Vitro Biological Activity and Mechanistic Insights of Furan Propanoate Derivatives

Antimicrobial Activity Evaluation

Furan-propanoate derivatives have demonstrated a significant spectrum of antimicrobial activity, inhibiting the growth of both bacteria and fungi. These properties are critical in the search for new agents to combat infectious diseases.

Studies have shown that certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives can suppress the growth of both the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. mdpi.comnih.govresearchgate.net In a specific investigation, a series of these compounds were tested, with most exhibiting a minimum inhibitory concentration (MIC) of 128 µg/mL against S. aureus. mdpi.com One particular derivative of 3-aryl-3-(furan-2-yl)propanoic acid demonstrated a more potent inhibitory effect on Escherichia coli, with a reported MIC of 64 µg/mL. ijabbr.comutripoli.edu.ly The broad-spectrum action of these novel arylfuran derivatives suggests their potential as versatile antibacterial agents. utripoli.edu.ly

Table 1: Antibacterial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives

| Microorganism | Strain | Type | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | ATCC 29213 | Gram-Positive | 128 µg/mL |

| Escherichia coli | ATCC 25922 | Gram-Negative | 64 µg/mL - 128 µg/mL |

The antifungal potential of furan-propanoate derivatives is particularly noteworthy. Research has consistently shown that 3-aryl-3-(furan-2-yl)propenoic acids, their esters, and the corresponding hydroarylation products (3-aryl-3-(furan-2-yl)propanoic acid derivatives) exhibit good antimicrobial activity against the yeast-like fungus Candida albicans. mdpi.comnih.gov All tested compounds in one study, including both the starting materials and their derivatives, were found to inhibit the growth of Candida albicans (ATCC 10231) at a concentration of 64 µg/mL. mdpi.comresearchgate.net This consistent efficacy highlights the promise of the furan-propanoate scaffold in the development of new antifungal treatments.

Table 2: Antifungal Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives

| Microorganism | Strain | Type | Minimum Inhibitory Concentration (MIC) |

| Candida albicans | ATCC 10231 | Yeast-like Fungus | 64 µg/mL |

Cytotoxicity Studies in Cell Culture Models (Mechanistic Research)

Beyond their antimicrobial effects, furan (B31954) derivatives have been investigated for their potential as anticancer agents. Cytotoxicity studies using various cell lines are crucial for determining their efficacy and selectivity against cancerous cells.

Research into novel furan-based compounds has demonstrated their cytotoxic potential against cancer cells. For instance, certain furan derivatives have shown growth inhibition activity against the human liver cancer cell line (HepG2). nih.gov In another study, newly synthesized furan-based derivatives were evaluated for their cytotoxicity against the MCF-7 breast cancer cell line and the non-cancerous MCF-10a breast cell line. nih.gov Two compounds, a pyridine (B92270) carbohydrazide (B1668358) derivative and an N-phenyl triazinone derivative, exhibited significant cytotoxic activity against MCF-7 cells with IC₅₀ values of 4.06 µM and 2.96 µM, respectively. nih.gov This indicates a degree of selectivity in their action against cancer cells.

Mechanistic studies have begun to unravel how furan derivatives exert their cytotoxic effects. For the most active furan-based compounds tested on MCF-7 breast cancer cells, evidence points towards the induction of apoptosis via an intrinsic mitochondrial pathway. nih.gov This was supported by an increase in the levels of the pro-apoptotic proteins p53 and Bax, and a corresponding decrease in the anti-apoptotic protein Bcl-2. nih.gov Furthermore, DNA flow cytometry analysis revealed that these compounds cause cell cycle arrest at the G2/M phase, a common mechanism for anticancer drugs that interfere with microtubule dynamics. nih.gov The accumulation of cells in the pre-G1 phase further supports that cell death occurs through an apoptotic cascade. nih.gov Some furan derivatives are also thought to modify signaling pathways such as the MAPK (mitogen-activated Protein Kinase) and PPAR-ɣ (peroxisome proliferator-activated receptor gamma) pathways. nih.gov

Structure-Activity Relationship (SAR) Studies for Furan-Propanoate Bioactivity

The biological activity of furan derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the specific structural features that contribute to their therapeutic effects, guiding the design of more potent and selective compounds. mdpi.comnih.gov

For furan-fused chalcones, which are structurally related to some furan derivatives, the attachment of a furan moiety to the A-ring of the chalcone (B49325) structure was found to enhance antiproliferative activity more than twofold compared to the original chalcone. nih.gov In the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, the reaction mechanism involves the formation of reactive electrophilic species (O,C-diprotonated forms) in a superacid medium, which then react with arenes. mdpi.comnih.gov The nature and position of substituents on the aryl ring introduced during this process, as well as modifications to the propanoic acid chain, can significantly influence the resulting compound's antimicrobial and cytotoxic profile. For instance, the presence of different substituents on the furan ring and the aromatic ring of the propanoic acid side chain is crucial for their biological activity. nih.gov These insights are vital for the rational design of new furan-propanoate derivatives with improved therapeutic properties.

Coordination Chemistry of Furan Propanoate Ligands

Synthesis of Metal Complexes with Furan-Propanoate Derivatives

The synthesis of metal complexes with furan-propanoate ligands, such as those derived from 2-(furan-2-yl)propanoic acid (the hydrolyzed form of Methyl 2-(furan-2-yl)propanoate), typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The general approach often requires the deprotonation of the carboxylic acid to form the carboxylate anion, which then coordinates to the metal center.

A common synthetic strategy involves dissolving the furan-propanoic acid and a metal salt, such as a metal chloride, acetate (B1210297), or nitrate, in a solvent like ethanol (B145695) or a methanol-water mixture. rdd.edu.iq The reaction is often carried out under reflux to ensure completion. researchgate.net The pH of the solution can be a critical factor, and a base, such as potassium hydroxide (B78521) or a tertiary amine, may be added to facilitate the deprotonation of the ligand. rdd.edu.iq The resulting metal complex often precipitates from the solution upon cooling or after partial evaporation of the solvent. The solid product is then typically collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried.

For instance, the synthesis of silver(I) complexes with furan-2-carboxylic acid has been reported, providing a model for the coordination of furan-containing carboxylates. nih.gov Similarly, the synthesis of transition metal complexes with other carboxylate ligands, such as 2-(6-methoxynaphthalen-2-yl)propanoate, follows a procedure where the ligand is first converted to its potassium salt before reacting with the metal salt in a 2:1 ligand-to-metal molar ratio. rdd.edu.iq

A generalized reaction for the formation of a metal complex with 2-(furan-2-yl)propanoate can be represented as:

n L- + Mn+ → MLn

Where:

L- is the 2-(furan-2-yl)propanoate anion

Mn+ is a metal ion

MLn is the resulting metal complex

The stoichiometry of the final complex will depend on the charge of the metal ion and the coordination number it prefers. Water molecules or other solvent molecules may also be incorporated into the coordination sphere of the metal. nih.govresearchgate.net

Characterization of Coordination Compounds (e.g., Elemental Analysis, Spectral Studies, Magnetic Moment Determination, Molar Conductivity Measurement)

Once synthesized, the characterization of these coordination compounds is crucial to determine their structure and properties. A combination of analytical and spectroscopic techniques is employed for this purpose. sc.edu

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the empirical formula of the synthesized compound. researchgate.net

Spectral Studies:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the carboxylate ligand. The position of the asymmetric (νasym) and symmetric (νsym) stretching vibrations of the carboxylate group (COO-) provides insight into its binding to the metal ion. The difference between these two frequencies (Δν = νasym - νsym) can distinguish between monodentate, bidentate chelating, and bidentate bridging coordination modes. nih.govresearchgate.net For instance, a larger Δν value is typically observed for monodentate coordination compared to the ionic form, while a smaller Δν is characteristic of bidentate coordination. researchgate.net The involvement of the furan (B31954) ring's oxygen atom in coordination can also be inferred from shifts in the C-O-C stretching frequency of the furan ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and its complexes, particularly for diamagnetic metal complexes. nih.govresearchgate.net Upon complexation, the chemical shifts of the protons and carbons of the furan ring and the propanoate backbone will change compared to the free ligand, providing information about the coordination sites. researchgate.net For paramagnetic complexes, the NMR signals are often significantly broadened and shifted due to the influence of the unpaired electrons of the metal ion. nih.govnih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion. The d-d electronic transitions observed in the visible region are characteristic of the coordination environment (e.g., octahedral, tetrahedral, square planar) of the transition metal ion. researchgate.net

Magnetic Moment Determination: The measurement of the magnetic susceptibility of the complexes at room temperature helps to determine the number of unpaired electrons in the central metal ion. uomustansiriyah.edu.iqlscollege.ac.in This information is crucial for deducing the geometry of the complex and the spin state of the metal ion (high-spin or low-spin). nih.govresearchgate.net For example, a magnetic moment of approximately 1.73 B.M. corresponds to one unpaired electron, while a value around 5.92 B.M. suggests five unpaired electrons. uomustansiriyah.edu.iq

Molar Conductivity Measurement: This measurement, carried out on a solution of the complex, helps to determine whether the complex is an electrolyte or a non-electrolyte. researchgate.net This information is useful for distinguishing between complexes where anions are part of the coordination sphere and those where they act as counter-ions. researchgate.net

The following table summarizes the typical characterization data that would be expected for a hypothetical series of transition metal complexes with 2-(furan-2-yl)propanoate (L).

| Complex Formula | Color | Molar Cond. (Ω-1cm2mol-1) | Magnetic Moment (μeff, B.M.) | Proposed Geometry |

| [CoL2(H2O)2] | Pink | ~15 | ~4.9 | Octahedral |

| [NiL2(H2O)2] | Green | ~12 | ~3.2 | Octahedral |

| [CuL2(H2O)2] | Blue | ~18 | ~1.9 | Distorted Octahedral |

| [ZnL2] | White | ~10 | Diamagnetic | Tetrahedral |

This table is illustrative and based on typical values for similar carboxylate complexes.

Investigation of Ligand Binding Modes and Geometries within Metal Chelates

The 2-(furan-2-yl)propanoate ligand offers several potential binding modes due to the presence of the carboxylate group and the furan ring. The investigation of these binding modes and the resulting geometries of the metal chelates is a key aspect of their coordination chemistry. sc.edu

The carboxylate group itself can coordinate to a metal ion in several ways: researchgate.netresearchgate.net

Monodentate: One of the carboxylate oxygen atoms binds to the metal center.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a four-membered ring.

Bidentate Bridging: Each of the carboxylate oxygen atoms binds to a different metal center, leading to the formation of polynuclear or polymeric structures.

The preferred geometry of the metal chelate is influenced by several factors, including the size and charge of the metal ion, the nature of the ligand, and the reaction conditions. Common coordination geometries for transition metal complexes include octahedral, tetrahedral, and square planar. researchgate.net For example, Co(II) and Ni(II) often form octahedral complexes, while Cu(II) can form distorted octahedral or square planar complexes, and Zn(II) typically forms tetrahedral complexes. rdd.edu.iq

Structural elucidation through single-crystal X-ray diffraction is the most definitive method for determining the precise binding modes and coordination geometry of these complexes. nih.gov In the absence of such data, spectroscopic techniques, particularly IR spectroscopy, provide valuable indirect evidence for the coordination environment. nih.gov

Advanced Analytical Methodologies for Research of Methyl 2 Furan 2 Yl Propanoate and Its Derivatives

Chromatographic Methodologies for Isolation, Purity Assessment, and Quantitative Analysis

Chromatography is a cornerstone for the analysis of methyl 2-(furan-2-yl)propanoate, providing powerful tools for separation and quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely utilized, each offering distinct advantages depending on the sample matrix and the specific research question.

High-Performance Liquid Chromatography (HPLC) Development for Compound and Isomer Separation

High-performance liquid chromatography is a versatile technique for the analysis of furan (B31954) derivatives like this compound. researchgate.netnih.gov The development of a successful HPLC method hinges on the careful selection of the stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For the separation of furanic compounds, reversed-phase columns, such as C8 and C18, are commonly employed. sigmaaldrich.comnih.gov For instance, an Ascentis Express C18 column can be used for the efficient separation of various furan derivatives. sigmaaldrich.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govsigmaaldrich.comsielc.com The separation can be performed under isocratic conditions, where the mobile phase composition remains constant, or with a gradient, where the composition changes over the course of the analysis. nih.govmdpi.com

The separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, requires specialized chiral stationary phases (CSPs) or the use of a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. mdpi.comnih.gov Polysaccharide-based CSPs, such as Chiralcel OD-H and Chiralpak AD, have proven effective for the separation of 2-aryloxycarboxylic acid enantiomers under normal-phase conditions. researchgate.net

The following table summarizes typical HPLC conditions for the analysis of furan derivatives:

Table 1: Illustrative HPLC Parameters for Furan Derivative Analysis

| Parameter | Condition | Source |

| Column | Ascentis Express C18, 5 cm x 3.0 mm I.D., 2.7 µm | sigmaaldrich.com |

| Mobile Phase | [A] water; [B] acetonitrile (80:20, A:B) | sigmaaldrich.com |

| Flow Rate | 0.4 mL/min | sigmaaldrich.com |

| Column Temp. | 35 °C | sigmaaldrich.com |

| Detector | UV, 230 nm | sigmaaldrich.com |

| Injection Vol. | 1 µL | sigmaaldrich.com |

Gas Chromatography (GC) for Volatile Furan-Propanoate Derivatives

Gas chromatography is particularly well-suited for the analysis of volatile and semi-volatile compounds, including many furan derivatives. acs.org The choice of the GC column is critical for achieving good separation. Columns with a non-polar stationary phase, such as those with a polydimethylsiloxane-based chemistry (e.g., HP-5MS), are frequently used for the analysis of furan and its derivatives. mdpi.comresearchgate.netnih.gov

The temperature program of the GC oven is another key parameter that is optimized to ensure the separation of compounds with different boiling points. A typical program involves an initial low temperature, followed by a gradual increase (a ramp) to a final higher temperature. acs.orgsigmaaldrich.com This allows for the sequential elution of compounds from the column.

For quantitative analysis, a flame ionization detector (FID) is often used due to its high sensitivity and wide linear range. nih.gov When structural information is also required, a mass spectrometer is used as the detector, a technique known as GC-MS.

The table below provides an example of GC conditions used for the analysis of furan derivatives:

Table 2: Example GC Conditions for Furan Derivative Analysis

| Parameter | Condition | Source |

| Column | HP-5MS capillary column | acs.org |

| Carrier Gas | Helium | acs.org |

| Flow Rate | 1.0 mL/min | acs.org |

| Injector Temp. | 280 °C | acs.org |

| Oven Program | 32°C (4 min), ramp 20°C/min to 200°C (3 min) | acs.org |

| Detector | Mass Spectrometer (MS) | acs.org |

Hyphenated Techniques for Structural Confirmation and Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification of compounds in complex mixtures.

GC-Mass Spectrometry (GC-MS) Applications

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. researchgate.net As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparison to spectral libraries or through interpretation of the fragmentation pattern. ajprd.com

In the analysis of this compound, GC-MS can be used to confirm the identity of the compound and to identify any impurities or degradation products. The mass spectrum of an ester will typically show a molecular ion peak (M+), corresponding to the mass of the intact molecule, as well as fragment ions resulting from the cleavage of specific bonds. youtube.com For furan derivatives, characteristic fragment ions can provide information about the structure of the furan ring and its substituents. researchgate.net

LC-Mass Spectrometry (LC-MS/MS) for Complex Reaction Mixtures (e.g., HPLC-ESI-HRMS)

LC-MS/MS, or tandem mass spectrometry, is a powerful technique for the analysis of complex mixtures and for the structural elucidation of unknown compounds. nih.gov In this technique, a precursor ion of interest is selected from the first mass spectrometer and then fragmented in a collision cell. The resulting product ions are then analyzed in a second mass spectrometer. This process provides a high degree of specificity and can be used to identify and quantify compounds even at very low concentrations. nih.gov

High-resolution mass spectrometry (HRMS), often coupled with HPLC and electrospray ionization (ESI), provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. mdpi.com This is particularly useful for identifying unknown compounds in reaction mixtures or biological samples. fossiliontech.com For instance, HPLC-ESI-HRMS has been used to study the products of reactions involving furan derivatives. mdpi.com

The following table highlights the utility of LC-MS/MS in the analysis of furan derivatives:

Table 3: LC-MS/MS in Furan Derivative Analysis

| Technique | Application | Benefit | Source |

| HPLC-ESI-HRMS | Non-targeted screening of reaction products | Provides accurate mass for elemental composition determination | mdpi.com |

| UPLC/ESI/MS/MS | Quantification of furan fatty acids | High sensitivity and accuracy | nih.gov |

| LC-MS/MS | Analysis of furan metabolites in urine | Identification of biotransformation products | nih.gov |

Spectrophotometric Approaches for Reaction Monitoring and Research-Level Quantification (e.g., UV-Vis)

UV-Vis spectrophotometry is a simple and rapid technique that can be used for the quantitative analysis of furan derivatives and for monitoring the progress of chemical reactions. Furan and its derivatives exhibit characteristic UV absorption spectra due to the presence of the conjugated π-electron system in the furan ring. acs.orgresearchgate.netglobalresearchonline.net

The UV spectrum of furan typically shows a strong absorption band in the region of 200-220 nm. nist.gov The position and intensity of this band can be influenced by the presence of substituents on the furan ring. For example, the presence of a carbonyl group, as in furfural (B47365), shifts the absorption maximum to a longer wavelength (around 270-280 nm). mdpi.com This property can be exploited to quantify the concentration of a furan derivative in a solution using the Beer-Lambert law.

UV-Vis spectrophotometry is also a valuable tool for monitoring the progress of a reaction involving furan derivatives. By monitoring the change in absorbance at a specific wavelength over time, it is possible to determine the rate of the reaction and to identify the point at which the reaction is complete. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(furan-2-yl)propanoate, and what catalytic systems enhance yield?

- Methodological Answer : The synthesis typically involves esterification or coupling reactions. For example, condensation of furan-2-ylpropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) is a common approach. Catalytic systems like DMAP (4-dimethylaminopyridine) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can improve yields in coupling reactions by activating carboxyl groups . Solvent selection (e.g., THF or DCM) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound?

- Methodological Answer :

- ¹H NMR : The furan proton signals appear as distinct doublets in the δ 6.2–7.4 ppm range, while the methyl ester group resonates as a singlet near δ 3.6–3.8 ppm. Splitting patterns confirm substituent positions on the furan ring .

- IR Spectroscopy : Strong absorption bands at ~1720 cm⁻¹ (ester C=O stretch) and ~1600 cm⁻¹ (furan C=C stretch) validate the core structure. Additional peaks for C-O (1250 cm⁻¹) and aromatic C-H (3100 cm⁻¹) further confirm functional groups .

Q. What are the key solubility and stability parameters of this compound under varying experimental conditions?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water. Stability studies indicate degradation under strong acidic/basic conditions via ester hydrolysis. Storage at –20°C in inert atmospheres (N₂/Ar) minimizes oxidation of the furan ring. Accelerated stability testing (40°C/75% RH) over 14 days can assess shelf life .

Advanced Research Questions

Q. How do electronic effects of furan substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Electron-donating groups (e.g., methoxy) on the furan ring enhance nucleophilic aromatic substitution (SNAr) reactivity, while electron-withdrawing groups (e.g., nitro) favor electrophilic pathways. Computational studies (DFT) can map charge distribution to predict regioselectivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Experimental validation via kinetic monitoring (HPLC/GC) quantifies rate differences .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurity profiles or assay variability. Orthogonal analytical methods (e.g., HPLC-MS for purity, SPR for binding affinity) validate biological results. For example, impurities like hydrolyzed free acid (from ester degradation) may antagonize receptor interactions, requiring rigorous purification . Dose-response curves (IC₅₀/EC₅₀ comparisons) and statistical meta-analysis of published data clarify structure-activity relationships .

Q. What computational methods predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes (e.g., cyclooxygenase-2). Key interactions include hydrogen bonding between the ester carbonyl and catalytic residues (e.g., Arg120) and π-π stacking of the furan ring with hydrophobic pockets. Free energy calculations (MM-PBSA) quantify binding affinities, which correlate with in vitro inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.